1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one
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Overview
Description
1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one is a chemical compound known for its unique spirocyclic structure. This compound features a spiro[3.4]octane core with an oxaspiro ring and an enyl ether substituent. It is a colorless liquid with a boiling point of 208-211°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diol.
Introduction of the Enyl Ether Substituent: The enyl ether substituent can be introduced through an etherification reaction using an appropriate alkene and an alcohol under acidic or basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The enyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted ethers, halides.
Scientific Research Applications
1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one involves its interaction with specific molecular targets and pathways. The enyl ether group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The spirocyclic structure may also contribute to its unique chemical and biological properties.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3-cyclohexen-1-yl ethanone: Similar in structure but lacks the spirocyclic core.
5-Methyl-3-hexen-2-one: Contains a similar enyl ether group but has a different core structure.
Uniqueness
1,1-Dimethyl-3-[(5-methylhex-4-en-1-yl)oxy]-5-oxaspiro[3.4]octan-2-one is unique due to its spirocyclic core and enyl ether substituent, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
670275-58-8 |
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Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3,3-dimethyl-1-(5-methylhex-4-enoxy)-5-oxaspiro[3.4]octan-2-one |
InChI |
InChI=1S/C16H26O3/c1-12(2)8-5-6-10-18-14-13(17)15(3,4)16(14)9-7-11-19-16/h8,14H,5-7,9-11H2,1-4H3 |
InChI Key |
HQAQKDUAFWVXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCOC1C(=O)C(C12CCCO2)(C)C)C |
Origin of Product |
United States |
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